2-(1-((Benzyloxy)carbonyl)-3-phenylazetidin-3-yl)acetic acid
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Overview
Description
2-(1-((Benzyloxy)carbonyl)-3-phenylazetidin-3-yl)acetic acid is a complex organic compound that belongs to the class of azetidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)-3-phenylazetidin-3-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction. For instance, a suitable precursor such as a β-lactam can undergo cyclization under basic conditions to form the azetidine ring.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group can be introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst such as aluminum chloride.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, typically using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)-3-phenylazetidin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and halides in the presence of suitable catalysts.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)-3-phenylazetidin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and polymers.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Industrial Applications: It is employed in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-3-phenylazetidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-{3-[(Benzyloxy)carbonyl]-5-oxooxazolidin-4-yl}acetic acid: This compound is similar in structure and is used as an intermediate in the synthesis of β-branched peptide derivatives of aspartic acid.
Phenoxy Acetic Acid Derivatives: These compounds share similar functional groups and are used in various synthetic and biological applications.
Uniqueness
2-(1-((Benzyloxy)carbonyl)-3-phenylazetidin-3-yl)acetic acid is unique due to its azetidine ring structure, which imparts distinct chemical properties and reactivity. The presence of the benzyloxycarbonyl group further enhances its utility in synthetic and medicinal chemistry by providing a protective group that can be selectively removed under mild conditions.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(3-phenyl-1-phenylmethoxycarbonylazetidin-3-yl)acetic acid |
InChI |
InChI=1S/C19H19NO4/c21-17(22)11-19(16-9-5-2-6-10-16)13-20(14-19)18(23)24-12-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,21,22) |
InChI Key |
MHFXGQHJWUYSRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)(CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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